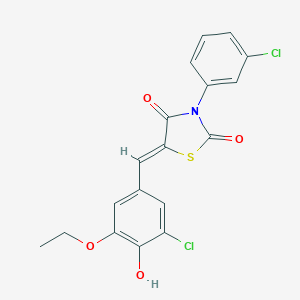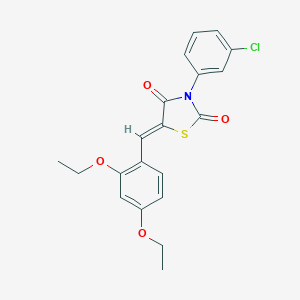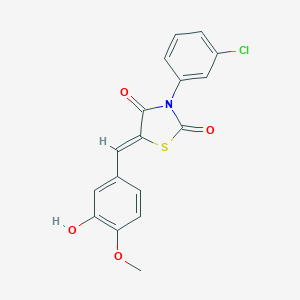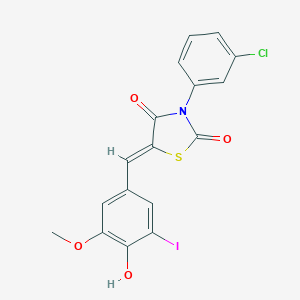![molecular formula C23H24N2O5 B301279 methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate, also known as MPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPB belongs to the class of pyrazolones and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is not fully understood, but studies have suggested that it may exert its effects through several mechanisms. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to have anti-inflammatory, antioxidant, and anti-angiogenic properties. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has also been shown to inhibit the proliferation of fibroblasts and smooth muscle cells, which may have implications for the treatment of fibrotic diseases and atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using the established synthesis method. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is also stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, there are also limitations to the use of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate in lab experiments. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a relatively new compound, and its safety profile and toxicity have not been fully established. Additionally, the exact mechanism of action of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
For research on methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate include the development of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate-based therapies and further investigation of its mechanism of action and safety profile.
Métodos De Síntesis
The synthesis of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid. The resulting product is then treated with methyl benzoate to yield methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate. The synthesis method of methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been reported in several research articles, and the compound has been synthesized using various modifications of the original method.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to have potential applications in scientific research, particularly in the fields of cancer treatment and neuroprotection. Studies have demonstrated that methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anti-tumor activity, methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has also been shown to have neuroprotective effects. Studies have demonstrated that methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate can protect against oxidative stress-induced neuronal cell death and improve cognitive function in animal models of Alzheimer's disease. methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
Nombre del producto |
methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate |
|---|---|
Fórmula molecular |
C23H24N2O5 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 4-[(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-5-12-30-20-11-6-16(14-21(20)28-3)13-19-15(2)24-25(22(19)26)18-9-7-17(8-10-18)23(27)29-4/h6-11,13-14H,5,12H2,1-4H3/b19-13- |
Clave InChI |
GTKFFTVHGQFYCZ-UYRXBGFRSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)




![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)